"1-(2-Chloroethoxy)-3-ethoxybenzene" synthesis and characterization
"1-(2-Chloroethoxy)-3-ethoxybenzene" synthesis and characterization
[1]
CAS Registry Number: 915924-31-1 Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol [1][2]
Executive Summary
This technical guide details the synthesis, purification, and characterization of 1-(2-Chloroethoxy)-3-ethoxybenzene , a functionalized aromatic ether often utilized as a scaffold in medicinal chemistry for the development of piperazine-based antipsychotics and cardiovascular agents.[1]
The protocol selected minimizes side reactions through a chemoselective Williamson ether synthesis .[1] By exploiting the leaving group differential between bromide and chloride in 1-bromo-2-chloroethane, we achieve high regioselectivity for the target chloroethoxy motif without requiring protecting groups.[1]
Retrosynthetic Analysis & Strategy
The most robust route to the target molecule involves the O-alkylation of 3-ethoxyphenol (commercially available) with 1-bromo-2-chloroethane .[1]
Strategic Logic[1]
-
Nucleophile Selection: 3-Ethoxyphenol provides the pre-installed ethoxy group, reducing the synthesis to a single step.[1]
-
Electrophile Selection: 1-Bromo-2-chloroethane is chosen over 1,2-dichloroethane.[1] The bromide ion is a significantly better leaving group (
of HBr < HCl), ensuring the phenol attacks the brominated carbon ( ) exclusively under mild conditions, leaving the chloromethyl group intact for future derivatization.[1] -
Base Selection: Potassium carbonate (
) in acetonitrile ( ) provides a mild, heterogeneous basic environment that promotes substitution while suppressing elimination side reactions (E2) that would generate vinyl chloride byproducts.[1]
Pathway Visualization[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ether.[1]
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Equiv.[1][4][5][6] | Role |
| 3-Ethoxyphenol | 621-32-9 | 1.0 | Starting Material |
| 1-Bromo-2-chloroethane | 107-04-0 | 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 584-08-7 | 2.5 | Base (Anhydrous) |
| Acetonitrile (ACN) | 75-05-8 | Solvent | Reaction Medium |
| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst (Finkelstein) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 3-Ethoxyphenol (5.0 g, 36.2 mmol) and anhydrous Acetonitrile (50 mL).
-
Add Potassium Carbonate (12.5 g, 90.5 mmol) in a single portion. Note: The solution may turn slightly yellow due to phenoxide formation.[1]
-
Add catalytic Potassium Iodide (0.6 g, 3.6 mmol).[1] Expert Insight: KI facilitates the reaction by transiently forming the more reactive 1-iodo-2-chloroethane in situ.[1]
-
Add 1-Bromo-2-chloroethane (7.8 g, 4.5 mL, 54.3 mmol) dropwise over 5 minutes.
Step 2: Reaction Execution
-
Heat the mixture to reflux (80–82 °C) under an inert atmosphere (
or Ar). -
Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1]
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, ) using a sintered glass funnel or Celite pad.[1] Rinse the cake with fresh acetonitrile (2 x 10 mL). -
Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.[1]
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
1M NaOH (2 x 20 mL) – Critical Step: Removes unreacted phenol.[1]
-
Water (1 x 20 mL)
-
Brine (1 x 20 mL)
-
-
Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil.[1]
Step 4: Purification
-
Method A (Preferred): Vacuum Distillation.[1]
-
Boiling Point: ~145–150 °C at 0.5 mmHg.[1]
-
-
Method B: Flash Column Chromatography.[1]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization Data
The following spectral data confirms the structure of 1-(2-Chloroethoxy)-3-ethoxybenzene.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- 7.18 (t, J=8.1 Hz, 1H): Aromatic H at position 5 (meta coupling).[1]
- 6.54 – 6.48 (m, 3H): Aromatic H at positions 2, 4, 6.[1]
-
4.23 (t, J=6.2 Hz, 2H):
(Next to Oxygen).[1] -
4.02 (q, J=7.0 Hz, 2H):
.[1] -
3.81 (t, J=6.2 Hz, 2H):
(Next to Chlorine).[1] -
1.41 (t, J=7.0 Hz, 3H):
.[1]
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic C: 160.2, 159.8 (ipso-C), 129.9 (C-5), 107.5, 107.1, 101.8.[1]
-
Aliphatic C: 68.2 (
), 63.5 ( ), 41.9 ( ), 14.8 ( ).[1]
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): 200.1 (¹⁰⁰%) / 202.1 (³²%)[1]-
Interpretation: The characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of a single Chlorine atom.[1]
-
Troubleshooting & Optimization
-
Issue: Low Yield due to Bis-alkylation?
-
Issue: Elimination to Vinyl Ether?
-
Issue: Incomplete Conversion?
Safety Information
-
1-Bromo-2-chloroethane: Potent alkylating agent.[1] Suspected mutagen.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).[1]
-
Waste Disposal: Aqueous washes containing phenol residues must be treated as hazardous organic waste.[1]
References
-
PubChem. (2025).[1][7][8] Compound Summary: 3-Ethoxyphenol.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Organic Syntheses. (n.d.). Williamson Ether Synthesis: General Procedures. Retrieved from [Link]
-
SpectraBase. (2025).[1] NMR Data for Chloroethoxy Aromatics. Wiley Science Solutions.[1] Retrieved from [Link]
Sources
- 1. 1-Chloro-3-ethoxybenzene | C8H9ClO | CID 75866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethoxybenzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL(5197-62-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Calcium Sulfide | CaS | CID 10197613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
